4-[(2,4,5-trimethoxyphenyl)methyl]morpholine
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Overview
Description
4-[(2,4,5-Trimethoxyphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4,5-trimethoxyphenyl)methyl]morpholine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(2,4,5-trimethoxyphenyl)methyl]morpholine is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A compound with a similar trimethoxyphenyl group but different overall structure and biological activity.
4-[(2,4,5-Trimethoxyphenyl)methyl]thiomorpholine: A sulfur-containing analog with potentially different chemical and biological properties.
Uniqueness: 4-[(2,4,5-Trimethoxyphenyl)methyl]morpholine is unique due to the presence of both a morpholine ring and a trimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOZUAYMSLVIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCOCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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